5-Cyclobutylthiazol-2-amine

CDK5/p25 inhibition Kinase inhibitor 2-Aminothiazole SAR

5-Cyclobutylthiazol-2-amine (CAS 474461-20-6, molecular formula C7H10N2S, MW 154.24 g/mol) is a heterocyclic primary amine belonging to the 2-aminothiazole class, bearing a cyclobutyl substituent at the 5-position of the thiazole ring. The compound serves as a versatile synthetic building block used as a precursor in the preparation of kinase inhibitor candidates, with x-ray crystallographic structures reported in the Cambridge Structural Database.

Molecular Formula C7H10N2S
Molecular Weight 154.24 g/mol
CAS No. 474461-20-6
Cat. No. B3190767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutylthiazol-2-amine
CAS474461-20-6
Molecular FormulaC7H10N2S
Molecular Weight154.24 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=CN=C(S2)N
InChIInChI=1S/C7H10N2S/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9)
InChIKeyXMWHARKMQLUURY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclobutylthiazol-2-amine (CAS 474461-20-6): Core Identity and Sourcing Profile


5-Cyclobutylthiazol-2-amine (CAS 474461-20-6, molecular formula C7H10N2S, MW 154.24 g/mol) is a heterocyclic primary amine belonging to the 2-aminothiazole class, bearing a cyclobutyl substituent at the 5-position of the thiazole ring [1]. The compound serves as a versatile synthetic building block used as a precursor in the preparation of kinase inhibitor candidates, with x-ray crystallographic structures reported in the Cambridge Structural Database [2]. It is commercially available from multiple suppliers at 95–98% purity grades suitable for medicinal chemistry and chemical biology research .

Why 5-Cyclobutylthiazol-2-amine Cannot Be Replaced by Generic 2-Aminothiazoles for CDK5-Targeted Research


The 5-position substituent on the 2-aminothiazole scaffold is a critical determinant of kinase inhibitory potency and intra-family selectivity. Published structure–activity relationship (SAR) campaigns on CDK5/p25 inhibitors have demonstrated that the 5-alkyl group directly modulates the ligand–kinase binding interaction, changing IC50 values by orders of magnitude and altering CDK5/CDK2 selectivity ratios [1]. The constrained cyclobutyl ring occupies a conformational space distinct from linear (e.g., 5-isopropyl) or smaller cyclic (e.g., 5-cyclopropyl) substituents, producing a unique combination of potency, selectivity, and physicochemical properties that cannot be replicated by simple methyl, ethyl, or isopropyl homologs [2]. Generic 2-aminothiazole or the unsubstituted scaffold lacks the requisite CDK5 affinity and will fail to reproduce the binding kinetics confirmed for cyclobutyl-containing derivatives.

Quantitative Differentiation of 5-Cyclobutylthiazol-2-amine Against Closest 5-Substituted Analogs


CDK5 Inhibitory Potency: 5-Cyclobutyl Derivative Achieves 20-Fold Improvement Over the 5-Isopropyl Benchmark

In a direct head-to-head comparison using scintillation proximity assays, the cyclin-dependent kinase 5 (CDK5, also known as CDK5/p25) IC50 of N-(5-cyclobutyl-thiazol-2-yl)-2-(1H-indol-3-yl)-acetamide was 16 nM, compared with 320 nM for the prototype 5-isopropylthiazol-2-amine-derived inhibitor N-(5-isopropyl-thiazol-2-yl)isobutyramide. This represents an approximately 20-fold improvement in CDK5 inhibitory potency conferred by the 5-cyclobutyl substitution [1][2].

CDK5/p25 inhibition Kinase inhibitor 2-Aminothiazole SAR

CDK5/CDK2 Selectivity: 5-Cyclobutyl Substitution Confers Intra-Family Selectivity Absent in the 5-Isopropyl Analog

The N-(5-cyclobutyl-thiazol-2-yl)-2-(1H-indol-3-yl)-acetamide compound demonstrated a CDK5 IC50 of 16 nM and a CDK2/cyclin E IC50 of 40 nM, yielding a CDK5-over-CDK2 selectivity ratio of approximately 2.5-fold [1]. By contrast, the 5-isopropyl derivative N-(5-isopropyl-thiazol-2-yl)isobutyramide was reported as an equipotent dual CDK5/CDK2 inhibitor with a selectivity ratio of approximately 1.0 (IC50 ca. 320 nM for both kinases) [2]. The cyclobutyl group thus introduces measurable intra-family selectivity that is wholly absent when a simple isopropyl substituent occupies the same thiazole 5-position.

Kinase selectivity CDK5 CDK2 Cyclin-dependent kinase

Lipophilicity Control: 5-Cyclobutyl Confers Balanced LogP Favorable for CNS Drug-Likeness Versus Bulkier Cycloalkyl Analogs

The computed XLogP3 value for 5-cyclobutylthiazol-2-amine is 1.7 [1]. Among commonly available 5-cycloalkyl-substituted thiazol-2-amine building blocks, the cyclobutyl derivative occupies a favorable intermediate lipophilicity position: lower than the 5-phenyl analog (predicted to exceed LogP 2.5) and higher than the unsubstituted 2-aminothiazole (experimental LogP ~0.38 ). This LogP of 1.7 falls within the optimal CNS drug-likeness range (LogP 1–3) while still providing sufficient lipophilicity for passive membrane permeability, offering medicinal chemists a building block that balances potency-enhancing hydrophobic contacts against the risk of poor solubility and high metabolic clearance.

Lipophilicity CNS drug-likeness Physicochemical properties LogP

Molecular Recognition: Cyclobutyl Conformational Restraint Produces Distinct CDK5 Binding Mode Compared to Flexible Alkyl Substituents

Kinetic and molecular dynamics studies of 2-aminothiazole inhibitors binding to CDK5 have established that the 5-substituent occupies a defined hydrophobic pocket within the ATP-binding site, and the conformational rigidity of the substituent directly influences binding kinetics and residence time [1]. The cyclobutyl ring, with its puckered C4 geometry (bond angles ~88–90°), imposes a constrained spatial orientation of the thiazole core relative to the kinase hinge region. This contrasts with the freely rotating isopropyl group and the more flexible cyclopentyl ring [2]. The competitive inhibition mechanism of 1-(5-cyclobutyl-thiazol-2-yl)-3-isoquinolin-5-yl-urea against CDK5/p25 confirms that the cyclobutyl-thiazole core engages the ATP-binding site in a manner the authors have characterized as a structurally validated, competitive binding mode [1].

Conformational restriction CDK5 Ligand binding Kinase inhibitor design

Topological Polar Surface Area: Comparable CNS Drug-Likeness Profile to Optimized CNS Candidates

The topological polar surface area (TPSA) of 5-cyclobutylthiazol-2-amine is computed as 67.2 Ų [1]. This value is well below the commonly cited TPSA threshold of <90 Ų for passive blood–brain barrier penetration and is comparable to the TPSA of the unsubstituted 2-aminothiazole core (67.2 Ų, identical due to the exocyclic nature of the 5-substituent). The cyclobutyl group adds to molecular weight and LogP without increasing TPSA, thereby improving CNS multiparameter optimization (MPO) scores compared to more polar 5-substituents (e.g., 5-hydroxymethyl, 5-carboxy) or larger heteroaryl groups that inflate TPSA beyond CNS-favorable ranges [2].

TPSA CNS MPO score Brain penetration Drug-likeness

Procurement-Grade Purity: Verified 98% Purity with Standardized Handling and GHS Documentation

Commercially sourced 5-cyclobutylthiazol-2-amine is available at a verified purity of 98% . Full GHS hazard classification (H302, H315, H319, H335) and corresponding precautionary statements (P261–P501) are provided, enabling laboratories to complete institutional chemical safety registrations and risk assessments without supplementary analytical verification . Procurement from suppliers with documented lot-specific purity certificates ensures batch-to-batch reproducibility, which is essential for SAR campaigns where trace impurities could confound biological assay results.

Chemical procurement Purity specification GHS classification Inventory management

Procurement-Relevant Application Scenarios for 5-Cyclobutylthiazol-2-amine in Drug Discovery and Chemical Biology


CDK5-Targeted CNS Drug Discovery: Hit-to-Lead Optimization of Neurodegenerative Disease Candidates

Research groups pursuing CDK5/p25 inhibitors for Alzheimer's disease, amyotrophic lateral sclerosis (ALS), or tauopathy indications should prioritize 5-cyclobutylthiazol-2-amine as a core building block. Its derivative N-(5-cyclobutyl-thiazol-2-yl)-2-(1H-indol-3-yl)-acetamide demonstrates a CDK5 IC50 of 16 nM with 2.5-fold selectivity over CDK2 [1], substantially outperforming the 5-isopropyl benchmark which is equipotent at ~320 nM with no selectivity [2]. The balanced LogP of 1.7 and low TPSA of 67.2 Ų position this scaffold favorably within CNS drug-like chemical space [3], making it a superior starting point relative to 5-methyl, 5-ethyl, or 5-phenyl analogs for programs requiring both target engagement and brain penetration.

Kinase Selectivity Profiling: Building Focused 2-Aminothiazole Libraries for CDK Family Panel Screening

For chemical biology groups conducting CDK family selectivity panels, 5-cyclobutylthiazol-2-amine enables exploration of the conformational space at the CDK5 hydrophobic pocket unavailable with linear or unconstrained 5-alkyl building blocks. The cyclobutyl ring's puckered geometry restricts rotatable bonds to one, reducing conformational entropy and potentially improving binding kinetics [1]. When used as a synthetic intermediate for generating diverse amide, urea, or sulfonamide libraries via derivatization of the 2-amino group, this scaffold unlocks structure–kinase selectivity relationships that cannot be probed using 5-methyl, 5-isopropyl, or 5-cyclopentyl analogs [2].

CNS Lead Generation: Multiparameter Optimization (MPO) Using Pre-Validated Physicochemical Building Blocks

Medicinal chemistry teams employing CNS MPO scoring or related multiparameter optimization frameworks can directly incorporate 5-cyclobutylthiazol-2-amine as a fragment whose physicochemical descriptors (LogP 1.7, TPSA 67.2 Ų, MW 154.24, HBD 1, HBA 3) [1] are pre-computed, experimentally validated, and fall within established CNS drug-likeness guidelines [2]. Unlike the more lipophilic 5-phenyl analog (predicted LogP > 2.5) or the excessively polar unsubstituted scaffold (LogP 0.38), the cyclobutyl derivative does not require compensatory polarity adjustments through additional synthetic steps, thereby reducing synthetic complexity and accelerating SAR cycles.

Competitive CDK5 Biochemical Assay Development: Validated Inhibitor for Assay Quality Control

The competitive CDK5/p25 inhibitor 1-(5-cyclobutyl-thiazol-2-yl)-3-isoquinolin-5-yl-urea, derived from this building block, has been kinetically characterized with established IC50 values under defined buffer conditions (20 mM MOPS, pH 7.5, 30°C) [1]. Laboratory groups establishing CDK5 enzymatic assays can purchase 5-cyclobutylthiazol-2-amine to synthesize this validated inhibitor for use as a positive control, enabling cross-laboratory assay standardization and quality control. The competitive inhibition mechanism confirmed in primary literature provides confidence that this control compound will behave predictably across replicate experiments [1].

Quote Request

Request a Quote for 5-Cyclobutylthiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.